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An In-depth Technical Guide to the Biological Activity of Ethyl Picolinate Derivatives

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Compound of Interest		
Compound Name:	Ethyl picolinate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl picolinate, the ethyl ester of picolinic acid, and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, experimental evaluation, and structure-activity relationships of **ethyl picolinate** derivatives in the context of their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized in comparative tables. Furthermore, this guide visualizes the underlying molecular mechanisms, including the modulation of signaling pathways and experimental workflows, using Graphviz diagrams to facilitate a deeper understanding of their therapeutic potential.

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives have garnered significant attention due to their diverse pharmacological activities. **Ethyl picolinate**, as a key building block, allows for a wide range of structural modifications, leading to the development of novel therapeutic agents. The unique electronic properties and coordination capabilities of the picolinate moiety contribute to the diverse biological activities observed in its derivatives. This guide aims to consolidate the current knowledge on the biological activities of **ethyl picolinate** derivatives, providing a valuable resource for researchers in the field of drug discovery and development.



Synthesis of Ethyl Picolinate and Its Derivatives

The synthesis of **ethyl picolinate** is most commonly achieved through the Fischer esterification of picolinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This method is efficient and typically results in high yields[1][2].

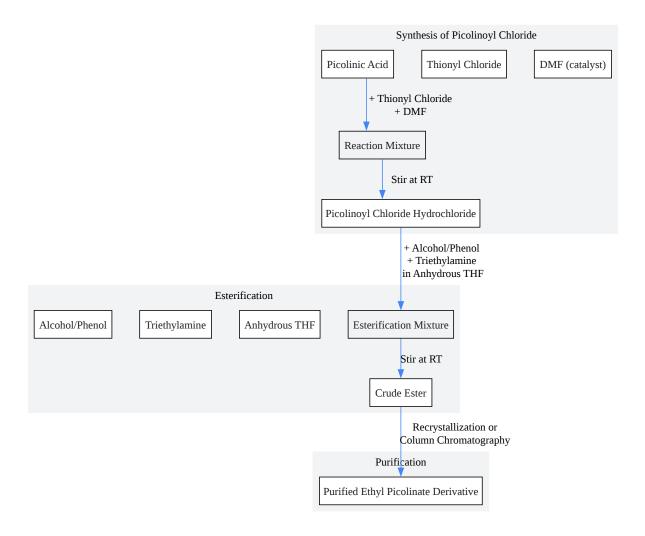
A general protocol for the synthesis of **ethyl picolinate** is as follows:

- Materials: Picolinic acid, anhydrous ethanol, concentrated sulfuric acid, sodium carbonate, dichloromethane, magnesium sulfate.
- Procedure:
 - Reflux a mixture of picolinic acid (e.g., 5.0 g) and anhydrous ethanol (e.g., 40 mL) with concentrated sulfuric acid (e.g., 12 mL) overnight[1][2].
 - Concentrate the reaction mixture under reduced pressure.
 - Pour the residue into water and basify with sodium carbonate.
 - Extract the aqueous layer with dichloromethane.
 - Dry the combined organic layers over magnesium sulfate, filter, and concentrate to obtain ethyl picolinate[2].

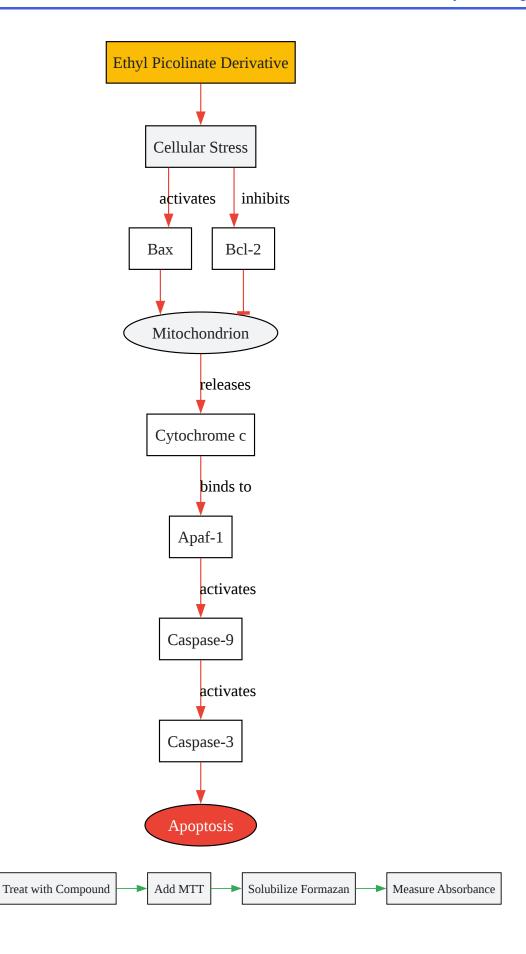
Derivatives of **ethyl picolinate** can be synthesized through various reactions, including modifications of the pyridine ring. For instance, ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, an intermediate for c-Met inhibitors, is synthesized from picolinic acid via acylation and subsequent substitution reactions[1].

A general workflow for the synthesis of functionalized picolinate esters is depicted below:



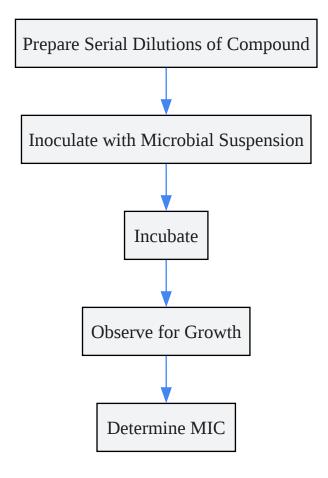




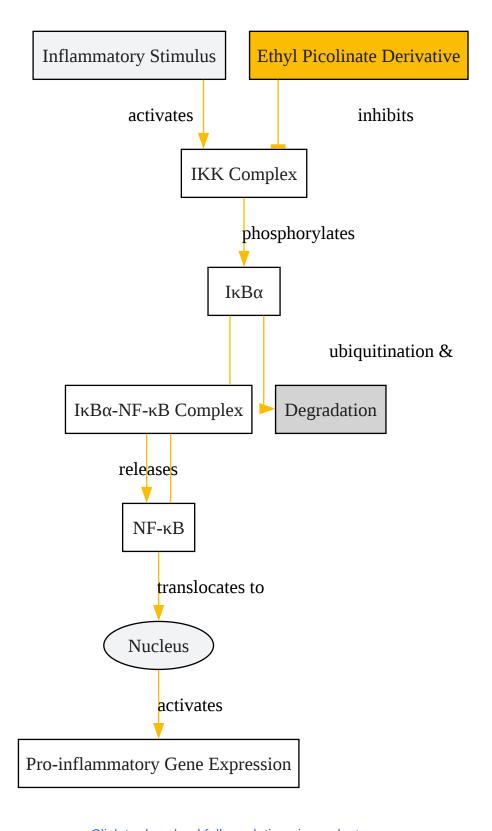


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